![molecular formula C13H11NO4S B3126377 N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide CAS No. 333441-11-5](/img/structure/B3126377.png)

N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide

Overview

Description

“N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide” is a chemical compound with the CAS Number 333441-11-5 and a linear formula of C13H11NO4S . It has a molecular weight of 277.3 . This compound is a white to brown solid and is stored at +4°C .

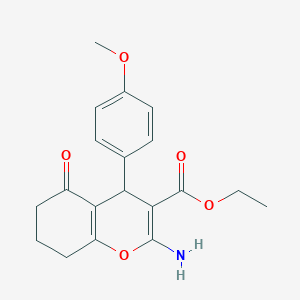

Synthesis Analysis

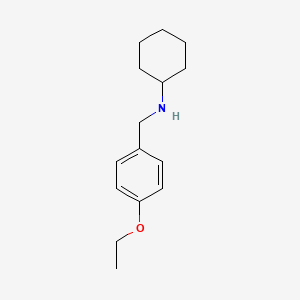

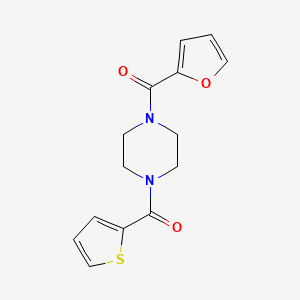

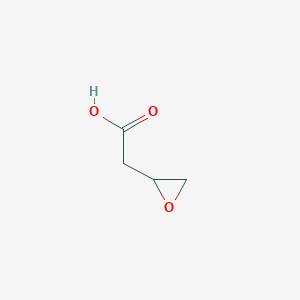

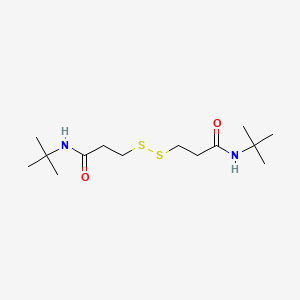

The synthesis of compounds similar to “N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide” has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the preparation of noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) via a simple condensation method .Molecular Structure Analysis

The InChI code for “N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide” is 1S/C13H11NO4S/c15-19(16,11-4-2-1-3-5-11)14-10-6-7-12-13(8-10)18-9-17-12/h1-8,14H,9H2 . The compound’s structure includes a benzo[d][1,3]dioxol-5-yl group attached to a benzenesulfonamide group .Physical And Chemical Properties Analysis

“N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide” is a white to brown solid . It has a molecular weight of 277.3 and a linear formula of C13H11NO4S . The compound is stored at +4°C .Scientific Research Applications

Detection of Carcinogenic Lead

The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) , which is used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .

Anticancer Activity

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cyclooxygenase Inhibition

The substituted cinnamides, which include N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide, have been found as potent cyclooxygenase inhibitors . This property makes them useful in the treatment of conditions like inflammation and pain.

Antioxidant Activity

The compound has been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-inflammatory Activity

N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide has been found to exhibit anti-inflammatory activity . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

The compound has been found to exhibit antimicrobial activity . This means it can kill microorganisms or stop their growth, making it potentially useful in the treatment of infections.

Future Directions

While specific future directions for “N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide” are not explicitly stated in the available literature, related compounds have shown promise in anticancer research . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Mechanism of Action

Target of Action

N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide is a synthetic compound that has been studied for its anticancer properties . The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Mode of Action

The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This means that the compound interferes with the normal cell division process, causing the cells to stop dividing and eventually die.

Biochemical Pathways

It is known that the compound affects the cell cycle, a series of events that lead to cell division and duplication . By causing cell cycle arrest, the compound disrupts the normal functioning of the cell, leading to cell death.

Pharmacokinetics

The compound’s molecular weight is 2773 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

The result of the action of N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide is the inhibition of cancer cell growth. The compound has been shown to have potent growth inhibition properties, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines . This means that the compound is effective at inhibiting cancer cell growth at relatively low concentrations.

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-19(16,11-4-2-1-3-5-11)14-10-6-7-12-13(8-10)18-9-17-12/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZOCEUXNBHQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

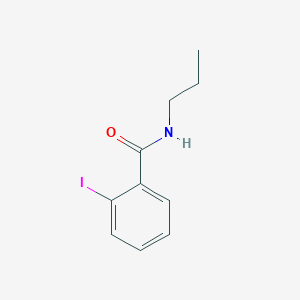

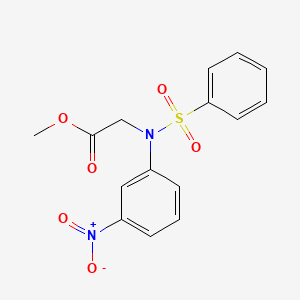

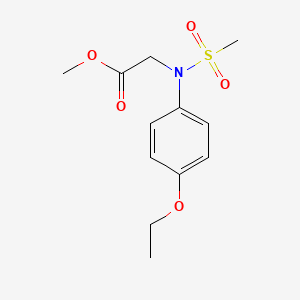

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(3-bromobenzoyl)amino]benzoate](/img/structure/B3126327.png)

![2-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3126349.png)

acetate](/img/structure/B3126383.png)

![Methyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3126395.png)

![N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3126401.png)